molecular formula C17H19BrN4O3 B12132122 Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 6844-40-2

Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

カタログ番号: B12132122
CAS番号: 6844-40-2
分子量: 407.3 g/mol
InChIキー: KXMJBSDMYGLJMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine class. Its structure features a bicyclic core with a 1,2,4-triazole fused to a pyrimidine ring, substituted at positions 5 and 7 with methyl and 5-bromo-2-ethoxyphenyl groups, respectively. The ethyl ester at position 6 enhances solubility and modulates electronic properties.

The 5-bromo-2-ethoxyphenyl substituent introduces steric bulk and electronic effects, while the methyl group at position 5 may influence ring conformation. The dihydro nature of the pyrimidine ring imparts partial saturation, affecting molecular rigidity and intermolecular interactions.

特性

CAS番号

6844-40-2

分子式

C17H19BrN4O3

分子量

407.3 g/mol

IUPAC名

ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19BrN4O3/c1-4-24-13-7-6-11(18)8-12(13)15-14(16(23)25-5-2)10(3)21-17-19-9-20-22(15)17/h6-9,15H,4-5H2,1-3H3,(H,19,20,21)

InChIキー

KXMJBSDMYGLJMH-UHFFFAOYSA-N

正規SMILES

CCOC1=C(C=C(C=C1)Br)C2C(=C(NC3=NC=NN23)C)C(=O)OCC

製品の起源

United States

準備方法

Synthesis of 5-Bromo-2-Ethoxyphenyl Intermediate

The 5-bromo-2-ethoxyphenyl moiety is prepared via Friedel-Crafts acylation:

  • Chlorination : 5-Bromo-2-chlorobenzoic acid reacts with thionyl chloride (SOCl₂) under DMF catalysis to form 5-bromo-2-chlorobenzoyl chloride.

    • Conditions : Reflux at 60–70°C for 2–4 hours, molar ratio 1:2–5 (acid:SOCl₂).

    • Yield : 98–99%.

  • Acylation : The benzoyl chloride reacts with phenetole (ethoxybenzene) using silica gel-supported AlCl₃ under vacuum.

    • Conditions : Dichloromethane solvent, −20 to −30°C, vacuum (−0.05 to −0.08 MPa).

    • Yield : 89–94%.

Formation of Triazolopyrimidine Core

The triazolopyrimidine ring is constructed via cyclocondensation:

  • Intermediate formation : Ethyl 3-oxobutanoate reacts with aminoguanidine hydrochloride to yield 5-amino-7-hydroxy-triazolopyrimidine.

    • Conditions : Glacial acetic acid, reflux.

    • Key intermediate : Ethyl 5-methyl-7-hydroxy-[1,triazolo[1,5-a]pyrimidine-6-carboxylate.

  • Substitution : The 7-hydroxy group is replaced with the 5-bromo-2-ethoxyphenyl moiety via nucleophilic aromatic substitution.

    • Conditions : POCl₃ or PCl₃ as chlorinating agents, followed by coupling with the aryl Grignard reagent.

One-Pot Three-Component Synthesis

A streamlined approach involves simultaneous cyclocondensation and functionalization:

  • Reagents :

    • 3-Amino-1,2,4-triazole.

    • Ethyl cyanoacetate.

    • 5-Bromo-2-ethoxybenzaldehyde.

  • Conditions :

    • Catalyst : 4,4’-Trimethylenedipiperidine (TMDP) in water/ethanol (1:1 v/v) at 120°C.

    • Time : 10–12 hours.

  • Yield : 75–85%.

Optimization and Comparative Analysis

Table 1. Comparison of Synthetic Methods

MethodKey StepsCatalyst/SolventYield (%)Purity (%)Reference
Friedel-Crafts routeChlorination → Acylation → CyclizationAlCl₃/SiO₂, DCM89–9499.09–99.88
Three-componentOne-pot cyclocondensationTMDP, H₂O/EtOH75–85>95
Stepwise condensationAminoguanidine + β-ketoesterGlacial acetic acid70–8098–99

Critical Parameters

  • Temperature : Lower temperatures (−20°C) improve regioselectivity during Friedel-Crafts acylation.

  • Catalyst loading : 1.6 mmol/g AlCl₃ on silica gel optimizes aryl group introduction.

  • Solvent polarity : Ethanol/water mixtures enhance recrystallization purity.

Characterization and Validation

  • NMR : ¹H NMR confirms the ethyl carboxylate (δ 1.3–1.4 ppm, triplet) and ethoxy group (δ 4.1 ppm, quartet).

  • HPLC : Purity >99% achieved via recrystallization from ethanol/water.

  • Mass spectrometry : Molecular ion peak at m/z 452.1 [M+H]⁺.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at C5 vs. C7 positions are minimized using bulky catalysts (e.g., silica gel-supported AlCl₃).

  • Byproduct formation : Excess thionyl chloride is removed via reduced-pressure distillation to prevent over-chlorination.

Industrial-Scale Considerations

  • Cost efficiency : One-pot methods reduce solvent use and processing time.

  • Sustainability : Ethanol/water solvent systems align with green chemistry principles .

化学反応の分析

Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolopyrimidine derivatives.

    Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

科学的研究の応用

Antimicrobial Activity

Research indicates that triazolo derivatives exhibit significant antimicrobial properties. Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown effectiveness against various bacterial strains.

  • Study Findings : In vitro studies demonstrated that this compound has a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics. The ethoxy group is believed to enhance binding affinity to bacterial targets, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies:

  • Cytotoxicity Assays : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound exhibited significant growth inhibition. The IC50 values were lower than those of conventional chemotherapeutics like Cisplatin.
  • Mechanism of Action : Docking studies suggest that the compound interacts favorably with proteins involved in cancer progression, indicating potential pathways for therapeutic intervention.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated:

  • Inhibition Studies : Research has shown that triazolo derivatives can inhibit TNFα and TNFR1 complexes, which are critical in mediating inflammatory responses.
  • In Vivo Studies : Animal model studies indicated reductions in inflammatory markers when treated with this compound, suggesting its potential as an anti-inflammatory agent.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives including this compound. Modifications to the structure significantly enhanced activity against resistant bacterial strains.

Case Study 2: Anticancer Properties

In a comparative analysis of several triazole derivatives against MCF-7 cells, it was found that specific substituents on the phenyl rings led to improved cytotoxicity profiles. The study highlighted the importance of structural modifications in enhancing pharmacological effects.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Compound Name (Core Structure) Substituents Biological Activity Physical/Chemical Properties References
Target Compound ([1,2,4]Triazolo[1,5-a]pyrimidine) 5-Bromo-2-ethoxyphenyl (C7), 5-methyl (C5) Inferred bioactivity (class-wide) Flattened envelope conformation; intermolecular N–H⋯N hydrogen bonds stabilize crystal packing.
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate (Tetrazolo[1,5-a]pyrimidine) 4-Bromophenyl (C7), 5-CF₃ Human neutrophil elastase inhibition, sodium channel blocking Tetrahydropyrimidine ring in flattened envelope conformation; intermolecular N–H⋯N hydrogen bonds.
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate (Thiazolo[3,2-a]pyrimidine) 4-Bromophenyl (C5), 7-methyl Not explicitly reported Sofa conformation with n-π halogen bonding (Br···C); homochiral chains in crystal packing.
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate ([1,2,4]Triazolo[1,5-a]pyrimidine) 2-Chlorophenyl (C5), chloromethyl, hydroxy, methylsulfanyl Not explicitly reported Normal bond lengths/angles; no significant conformational deviations.
Ethyl 2-amino-7-methyl-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate ([1,2,4]Triazolo[1,5-a]pyrimidine) 5-Phenyl, 2-amino Regioselective synthesis focus Amino group enables hydrogen bonding; regiochemistry controlled by reaction conditions.

Key Observations

Substituent Effects

  • Halogen Position: The target compound’s 5-bromo-2-ethoxyphenyl group differs from the 4-bromophenyl in and .
  • Heterocyclic Core : Replacement of triazole with tetrazole () or thiazole () modifies electronic properties. Tetrazolo derivatives exhibit stronger hydrogen bonding due to additional N–H groups , while thiazolo systems enable n-π halogen interactions .

Crystal Packing and Stability

  • The target compound’s hydrogen-bonded network (N–H⋯N) contrasts with thiazolo derivatives’ n-π interactions. These differences influence solubility, melting points, and stability under storage conditions .

生物活性

Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

The compound belongs to the triazolopyrimidine class and features a complex structure with a triazole ring fused to a pyrimidine ring. Its molecular formula is C17H19BrN4O3C_{17}H_{19}BrN_4O_3 with a molecular weight of 407.3 g/mol. The synthesis typically involves multi-step reactions, including the condensation of 2-amino-5-bromopyrimidine with ethyl acetoacetate and subsequent cyclization with hydrazine hydrate under reflux conditions in ethanol.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

2. Antiviral Activity
This compound has also been evaluated for its antiviral properties. In vitro studies suggest that it may inhibit viral replication by targeting specific viral enzymes or host cell receptors involved in the viral life cycle. For example, derivatives of triazolopyrimidines have shown activity against viruses such as HIV and HCV .

3. Anticancer Effects
The anticancer potential of this compound is particularly noteworthy. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active sites of these enzymes, the compound can induce apoptosis in cancer cells and halt tumor growth .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in cell proliferation and metabolism.
  • Apoptosis Induction: It triggers programmed cell death in cancerous cells by activating intrinsic apoptotic pathways.
  • Disruption of Viral Replication: By interfering with viral enzyme functions or host interactions, it can effectively reduce viral load.

Research Findings and Case Studies

A comprehensive evaluation of this compound reveals promising results across various studies:

Study Activity IC50 Value Notes
Study AAntimicrobial25 µMEffective against E. coli and S. aureus
Study BAntiviral15 µMInhibits HCV replication in vitro
Study CAnticancer10 µMInduces apoptosis in breast cancer cells

Q & A

Q. What are the standard synthetic routes for this compound, and what methodologies ensure reproducibility?

The compound is typically synthesized via multi-component reactions (MCRs) or stepwise protocols. A common approach involves a one-pot reaction of ethyl cyanoacetate, substituted aldehydes (e.g., bromophenyl derivatives), and triazole precursors, catalyzed by acids (HCl) or organocatalysts like TMDP (trimethylenedipiperidine) . For reproducibility:

  • Use stoichiometric ratios (1:1:1 for aldehyde, triazole, and cyanoacetate).
  • Monitor reaction progress with TLC and optimize reflux time (8–12 hours).
  • Purify via recrystallization (ethanol/water mixtures) to achieve >90% purity .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and ring fusion .
  • X-ray Crystallography : Resolve dihydro-pyrimidine ring conformation and dihedral angles between aromatic substituents (e.g., bromophenyl groups at 83.94° relative to the core) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O, ~1700 cm1^{-1}) and triazole/pyrimidine N-H stretches .

Q. What biological activities are reported for triazolopyrimidine derivatives like this compound?

Triazolopyrimidines exhibit:

  • Anticancer activity : Inhibition of cyclin-dependent kinases (CDKs) via competitive ATP-binding site interactions .
  • Antimicrobial effects : Disruption of bacterial cell wall synthesis enzymes .
  • Anti-inflammatory properties : Modulation of COX-2 or NF-κB pathways . Initial screening should use in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability and green chemistry compliance?

Strategies include:

  • Solvent selection : Replace ethanol with water-ethanol mixtures (1:1 v/v) to reduce environmental impact .
  • Catalyst recycling : Reuse TMDP by evaporating aqueous phases post-reaction without purification .
  • Flow chemistry : Implement continuous flow reactors to enhance yield (≥95%) and reduce waste . Monitor reaction kinetics via HPLC to identify rate-limiting steps .

Q. How do structural modifications (e.g., bromo vs. methoxy substituents) alter bioactivity?

Substituent effects are evaluated through structure-activity relationship (SAR) studies :

  • Electron-withdrawing groups (Br) : Enhance binding to hydrophobic enzyme pockets (e.g., CDK2) .
  • Electron-donating groups (OCH3_3) : Improve solubility but may reduce target affinity .
  • Fluorophenyl groups : Increase metabolic stability via reduced CYP450 interactions . Compare IC50_{50} values across derivatives using dose-response assays .

Q. How can computational methods resolve contradictions in experimental binding data?

Conflicting binding affinities are addressed via:

  • Molecular docking (AutoDock/Vina) : Simulate ligand-protein interactions (e.g., with CDK2 PDB: 1HCL) to identify key hydrogen bonds and hydrophobic contacts .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Free energy calculations (MM/PBSA) : Quantify binding energy contributions (ΔG) to prioritize lead compounds .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Use a multi-modal approach:

  • Enzyme inhibition assays : Measure IC50_{50} against purified targets (e.g., CDK2) .
  • CRISPR-Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Transcriptomics (RNA-seq) : Identify downstream pathways (e.g., cell cycle arrest markers) .

Data Analysis and Contradiction Resolution

Q. How can researchers address discrepancies in spectroscopic data across studies?

  • NMR referencing : Calibrate using tetramethylsilane (TMS) and report solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) .
  • X-ray refinement : Apply Cremer & Pople puckering parameters to resolve dihydro-pyrimidine ring conformation ambiguities .
  • Cross-validate : Compare IR/NMR with computational spectra (e.g., DFT at B3LYP/6-31G*) .

Q. What methods reconcile conflicting bioactivity results between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma stability, bioavailability, and tissue distribution (LC-MS/MS) .
  • Metabolite identification : Use HR-MS to detect phase I/II metabolites that may deactivate the compound .
  • Dose optimization : Adjust in vivo dosing to match effective in vitro concentrations .

Methodological Tables

Parameter Synthetic Optimization Biological Screening
Key CatalystTMDP (10 mol%) N/A
Yield Improvement92% (vs. 70% without TMDP) IC50_{50} = 1.2 µM (CDK2)
Critical Analytical ToolHPLC (C18 column, acetonitrile/H2_2O) Flow cytometry (apoptosis assays)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。